molecular formula C14H13N5O B13019692 N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine

N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine

Cat. No.: B13019692
M. Wt: 267.29 g/mol
InChI Key: BVNTTXZYHYFNMN-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyrido[4,3-d]pyrimidine ring fused with a benzo[d]oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit extracellular signal-regulated kinases (Erks) in HepG2 cells and tumor xenografts, leading to reduced levels of phosphorylated RSK . This inhibition affects various cellular processes, including proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)benzo[d]oxazol-2-amine is unique due to its fused benzo[d]oxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H13N5O/c1-2-4-12-11(3-1)18-14(20-12)19-13-16-8-9-7-15-6-5-10(9)17-13/h1-4,8,15H,5-7H2,(H,16,17,18,19)

InChI Key

BVNTTXZYHYFNMN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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